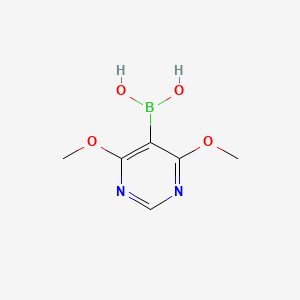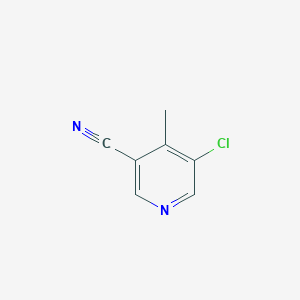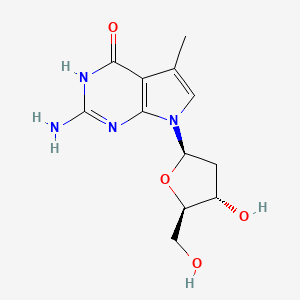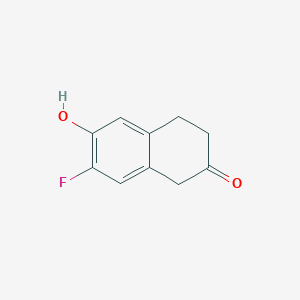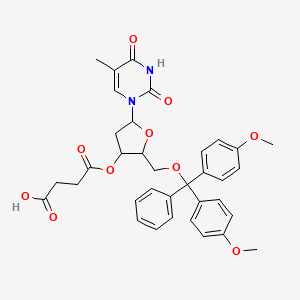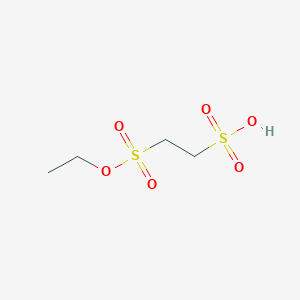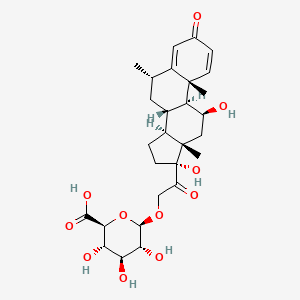
6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide: is a synthetic glucocorticoid derivative. It is a metabolite of methylprednisolone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is particularly significant in the field of pharmacology and medicinal chemistry due to its enhanced solubility and bioavailability compared to its parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide typically involves the glucuronidation of 6alpha-Methyl Prednisolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs UDP-glucuronosyltransferase enzymes, while chemical methods may use glucuronic acid derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound generally follows the chemical synthesis route due to its scalability. The process involves the protection of hydroxyl groups, selective glucuronidation, and subsequent deprotection steps. Reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like halides or amines.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives, which may have different pharmacological properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, 6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide is used as a reference standard for analytical methods, including chromatography and mass spectrometry.
Biology: In biological research, this compound is used to study glucocorticoid metabolism and its effects on cellular processes.
Medicine: Medically, it is investigated for its potential therapeutic effects in inflammatory and autoimmune diseases. Its enhanced solubility makes it a candidate for improved drug formulations.
Industry: In the pharmaceutical industry, it is used in the development of new glucocorticoid drugs with better pharmacokinetic profiles.
Mécanisme D'action
6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparaison Avec Des Composés Similaires
- Prednisolone 21-beta-D-Glucuronide
- Methylprednisolone
- Prednisone
Comparison: Compared to these compounds, 6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide has enhanced solubility and bioavailability, making it more effective in certain therapeutic applications. Its unique glucuronide moiety also contributes to its distinct pharmacokinetic properties.
Propriétés
Formule moléculaire |
C28H38O11 |
|---|---|
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H38O11/c1-12-8-14-15-5-7-28(37,18(31)11-38-25-22(34)20(32)21(33)23(39-25)24(35)36)27(15,3)10-17(30)19(14)26(2)6-4-13(29)9-16(12)26/h4,6,9,12,14-15,17,19-23,25,30,32-34,37H,5,7-8,10-11H2,1-3H3,(H,35,36)/t12-,14-,15-,17-,19+,20-,21-,22+,23-,25+,26-,27-,28-/m0/s1 |
Clé InChI |
LPCPKOQHUNKTEF-OCVKYFKFSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
SMILES canonique |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)
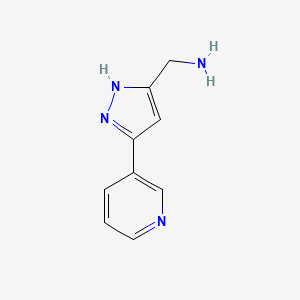
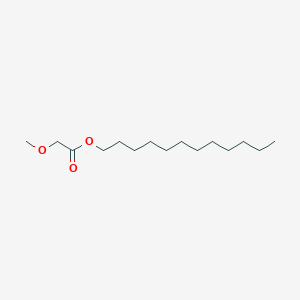


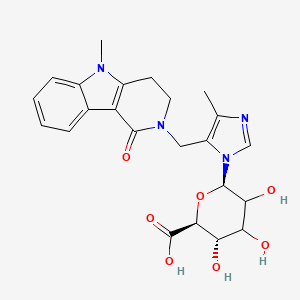
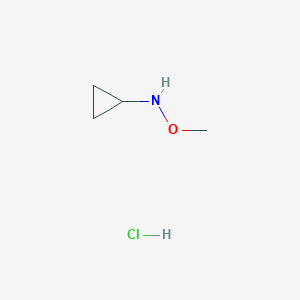
![alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
